In Vivo Efficacy: SQ109 at 25 mg/kg Matches Ethambutol at 100 mg/kg in Murine TB Model
In a murine model of chronic M. tuberculosis infection (C57BL/6 mice, 28-day oral dosing), SQ109 demonstrated comparable efficacy at substantially lower doses than ethambutol. Specifically, oral SQ109 at 25 mg/kg/day produced bacterial load reductions in spleen and lung comparable to EMB administered at 100 mg/kg/day, representing a 4-fold lower effective dose for SQ109 [1].
| Evidence Dimension | In vivo bacterial load reduction after 28-day oral dosing |
|---|---|
| Target Compound Data | SQ109: 0.1–25 mg/kg/day dose-dependent reduction; comparable to EMB at 25 mg/kg/day |
| Comparator Or Baseline | Ethambutol (EMB): 100 mg/kg/day; Isoniazid (INH): 25 mg/kg/day |
| Quantified Difference | SQ109 at 25 mg/kg = EMB at 100 mg/kg (4-fold lower dose); SQ109 < INH at 25 mg/kg |
| Conditions | M. tuberculosis-infected C57BL/6 mice; 28-day oral administration; bacterial load measured in spleen and lung |
Why This Matters
This dose efficiency advantage translates directly to reduced compound consumption per experiment and potentially lower procurement costs for long-term in vivo studies.
- [1] Lee Jia, Joseph E. Tomaszewski, Colleen Hanrahan, et al. Pharmacodynamics and pharmacokinetics of SQ109, a new diamine-based antitubercular drug. Br J Pharmacol. 2005 Jan;144(1):80-7. PMID: 15644871. DOI: 10.1038/sj.bjp.0705984. View Source
